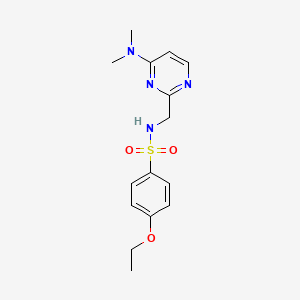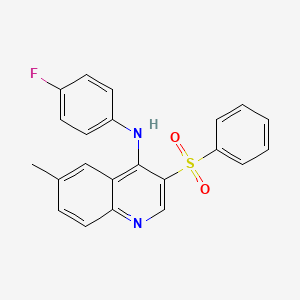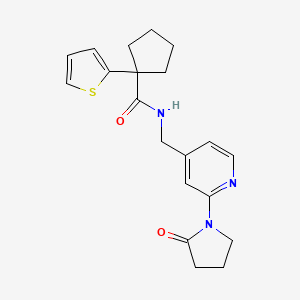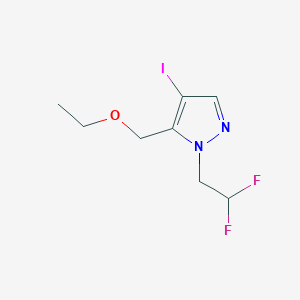
1-(2,2-difluoroethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of difluoroethyl, ethoxymethyl, and iodo substituents on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via difluoromethylation reactions.
Ethoxymethylation: The ethoxymethyl group can be introduced through the reaction of the pyrazole with ethyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoroethyl group.
Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products:
- Substituted pyrazoles with various functional groups replacing the iodo group.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate the interaction with biomolecules.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may interact with signaling pathways or metabolic pathways, leading to desired biological effects.
Comparison with Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group and have been studied for their fungicidal activities.
Difluoroalkylated Aromatics: Compounds like 1,1-difluoroethylated aromatics are important in medicinal chemistry and share the difluoroethyl group.
Uniqueness: 1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-4-iodo-1H-pyrazole is unique due to the combination of difluoroethyl, ethoxymethyl, and iodo substituents on the pyrazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-(ethoxymethyl)-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2IN2O/c1-2-14-5-7-6(11)3-12-13(7)4-8(9)10/h3,8H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPETVUQLUMKZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1CC(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-ethylpiperidine-2-carboxylate](/img/structure/B2893242.png)

![N-[2-(benzylcarbamoyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2893246.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2893250.png)
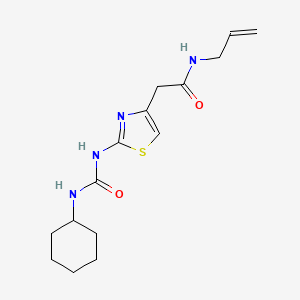
![cis-Hexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2893253.png)
![N-(butan-2-yl)-3-(1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2893254.png)
![4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2893256.png)
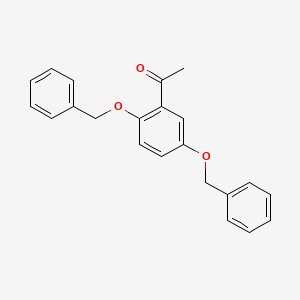
![Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B2893258.png)
